molecular formula C19H15N3O3 B2404479 (Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 1424358-32-6

(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide

Cat. No.: B2404479
CAS No.: 1424358-32-6
M. Wt: 333.347
InChI Key: WQLRQMRNFIBGHS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a complex organic compound characterized by its cyano, furan, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and oxazole rings

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The furan and oxazole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Cyano to carboxylic acid derivative.

  • Reduction: Cyano to amine.

  • Substitution: Substituted furan and oxazole derivatives.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Cyano-3-(furan-2-yl)acrylamide: Similar structure but lacks the oxazole ring.

  • N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide: Similar structure but lacks the cyano group.

Uniqueness: The presence of both the cyano and oxazole groups in this compound makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical and biological properties.

Biological Activity

(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.481.93
HCT-1160.782.84
A5490.191.54

The IC50 values indicate that this compound exhibits lower toxicity than the reference compounds, suggesting it may be a viable candidate for further development as an anticancer drug .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis has shown that the compound can arrest cell proliferation at the G1 phase and increase caspase 3/7 activity, which is indicative of apoptosis .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been shown to enhance biological activity. In contrast, electron-donating groups (EDGs) tend to reduce potency. For instance, modifications that introduce halogen atoms into the phenyl ring significantly decrease biological activity .

Study 1: In Vitro Evaluation

In a study evaluating various derivatives of the compound, it was found that certain modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values ranging from 0.11 to 1.47 µM. Notably, the reference compound doxorubicin exhibited similar or slightly lower activity in comparison .

Study 2: Molecular Docking Studies

Molecular docking studies have suggested strong hydrophobic interactions between the compound and target proteins involved in cancer progression. These studies provide insights into how structural modifications can influence binding affinity and biological activity .

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-13-4-6-14(7-5-13)19-22-16(12-25-19)11-21-18(23)15(10-20)9-17-3-2-8-24-17/h2-9,12H,11H2,1H3,(H,21,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLRQMRNFIBGHS-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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